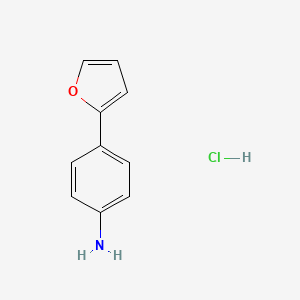

4-(Furan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKZDXHSTLCYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 4-(Furan-2-yl)aniline

Foreword: The Strategic Importance of the this compound Scaffold

In the landscape of modern medicinal chemistry and materials science, the this compound core is a privileged scaffold. Its constituent parts—an electron-rich furan ring capable of diverse intermolecular interactions and a synthetically versatile aniline moiety—make it a cornerstone for structure-activity relationship (SAR) studies.[1] Derivatives of this compound are investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies and as modulators of key signaling pathways.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to provide a deep, mechanistic understanding of the primary synthetic pathways. We will explore the causality behind experimental choices, address common challenges in scale-up, and offer detailed, field-proven methodologies. The aim is to equip the practicing scientist with the knowledge to not only replicate these syntheses but to innovate upon them.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

The most robust and widely adopted methods for constructing the C-C bond between the furan and aniline rings are palladium-catalyzed cross-coupling reactions. The choice between these methods often depends on the commercial availability and cost of starting materials, as well as desired functional group tolerance.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most common and straightforward route for this transformation, celebrated for its mild reaction conditions and the low toxicity of its boron-based byproducts.[3] The reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide. For this compound, this presents two primary disconnection approaches:

-

Route A: Coupling of a 4-haloaniline (e.g., 4-bromoaniline) with furan-2-boronic acid.

-

Route B: Coupling of a 2-halofuran (e.g., 2-bromofuran) with 4-aminophenylboronic acid.

Route A is generally preferred due to the commercial availability and stability of 4-bromoaniline and furan-2-boronic acid.[4]

Mechanistic Rationale & Experimental Causality

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, it is often more practical and efficient to generate the Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is particularly effective as the dppf ligand is robust and promotes efficient coupling.[4]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step—the transfer of the furan group from boron to palladium.

-

Solvent System: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is commonly employed.[4] This system effectively dissolves both the organic substrates and the inorganic base, maximizing interfacial contact where the reaction occurs.

-

Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Therefore, sparging the reaction mixture with an inert gas like nitrogen or argon is crucial, especially during scale-up, to prevent catalyst death and minimize by-products like homocoupling.[4]

Comparative Performance Data

The position of the halogen on the aniline ring can significantly impact reaction efficiency due to electronic and steric effects.

| Aniline Derivative | Coupling Partner | Reaction Time (min) | Yield (%) | Source |

| 4-Bromoaniline | 2-Thienylboronic acid | 15 | 91 | [5] |

| 2-Bromoaniline | 2-Thienylboronic acid | 15 | 86 | [5] |

| 3-Bromoaniline | 2-Thienylboronic acid | 60 | 96 | [5] |

| Table 1: Comparative yields of micellar Suzuki-Miyaura coupling with bromoaniline isomers. While the coupling partner is thiophene, the reactivity trends are informative for furan-based couplings.[5] |

The data indicates that the para-substituted aniline is highly reactive, providing excellent yields in a short time.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromoaniline with furan-2-boronic acid.[4]

-

Reactor Setup: To a clean, dry, and inerted reaction vessel, add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a 4:1 mixture of Toluene and Water.

-

Inerting: Sparge the mixture vigorously with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

-

Base Addition: Under a positive pressure of nitrogen, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.[2][4]

The Buchwald-Hartwig Amination: A C-N Bond Forming Strategy

As an alternative to forming the C-C bond, the Buchwald-Hartwig amination constructs the C-N bond directly, coupling an aryl halide with an amine.[6] This approach is exceptionally powerful and has largely replaced harsher classical methods like the Goldberg reaction.[6] The two possible disconnections are:

-

Route C: Coupling of 2-halofuran (e.g., 2-bromofuran) with aniline.

-

Route D: Coupling of a 4-haloaniline with furfurylamine (less common for this target).

Route C is the logical choice for synthesizing the target molecule.

Mechanistic Rationale & Experimental Causality

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions but is highly dependent on the choice of ligand.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Ligand Choice (Critical): Reductive elimination to form the C-N bond is often the rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group was revolutionary.[7] These ligands accelerate the reductive elimination step and stabilize the Pd(0) catalyst, dramatically improving the reaction's scope and efficiency.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose.[4]

-

Palladium Precursor: A common precursor is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is a stable source of Pd(0).[4]

-

Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the coupling of 2-bromofuran with aniline.[4]

-

Reactor Setup: To a clean, dry, and inerted reactor, add sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add the biarylphosphine ligand (e.g., XPhos, 0.02 eq) and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), followed by anhydrous, deoxygenated toluene.

-

Activation: Stir the mixture for 10-15 minutes to form the active catalyst complex.

-

Substrate Addition: Add aniline (1.2 eq) followed by 2-bromofuran (1.0 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and monitor by HPLC or GC.

-

Work-up: After completion, cool the reaction to room temperature and quench by slowly adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography or crystallization.[4]

Other Cross-Coupling Methods

-

Stille Coupling: This reaction couples an organohalide with an organotin (stannane) reagent.[8][9] While versatile, the primary drawback is the high toxicity of the tin reagents and the difficulty in removing tin byproducts from the final product, making it less favorable than the Suzuki coupling in many applications.[8][9]

-

Ullmann Condensation: A classical, copper-catalyzed method for forming C-N, C-O, or C-S bonds.[10][11] Traditional Ullmann reactions require harsh conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper.[10] While modern ligand-accelerated protocols have been developed that allow for milder conditions, palladium-catalyzed methods are generally more efficient and have a broader substrate scope for this particular transformation.[10][12]

Part 2: Modern and Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and reduced solvent consumption.[13][14] Both Suzuki and Buchwald-Hartwig reactions can be adapted for microwave synthesis, providing a rapid route to this compound and its derivatives.[13][14][15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives [ajgreenchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Furan-2-yl)aniline

Introduction

4-(Furan-2-yl)aniline is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines the electron-rich furan moiety with the versatile aniline scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds and functional materials.[1] The furan ring can act as a bioisostere for a phenyl group, potentially enhancing metabolic stability and pharmacokinetic profiles, while the aniline portion provides a convenient handle for synthetic modifications.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its key properties, present detailed experimental protocols for their determination, and discuss the implications of these characteristics for its application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application. These properties govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The key physicochemical properties of this compound are summarized below.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 55.5-57 °C | [2] |

| Boiling Point | 276.8 °C at 760 mmHg (Predicted) | [2] |

| pKa (Predicted) | ~4.0 - 5.0 | [2] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. Specific quantitative data is not readily available and experimental determination is recommended. | [2][3] |

| Stability | Susceptible to oxidation. | [2] |

Note on Predicted Values: Due to the limited availability of experimental data for some properties, predicted values are provided based on the known properties of similar chemical structures. Experimental verification is highly recommended.[2]

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of data, standardized experimental protocols are essential. This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is a highly precise and reproducible method for determining the melting point of a pure substance. It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a sharp endothermic peak at the melting transition. This method is preferred over traditional capillary methods for its accuracy and the additional information it can provide about thermal stability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C).

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere (50 mL/min) at a rate of 10 °C/min from room temperature to a temperature sufficiently above the expected melting point (e.g., 100 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram.

Figure 1: Workflow for Melting Point Determination by DSC.

Solubility Determination using the Shake-Flask Method

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It ensures that an equilibrium is reached between the solid and dissolved states of the compound, providing a true measure of its intrinsic solubility in a given solvent.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[3]

-

Sample Collection: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.

-

Separation: Centrifuge or filter the sample using a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[3]

-

Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve with standard solutions of known concentrations for accurate quantification.

-

Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Figure 2: Shake-Flask Method for Solubility Determination.

pKa Determination using Potentiometric Titration

Causality Behind Experimental Choice: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds like amines.[3] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection point, which corresponds to the pKa.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Figure 3: Potentiometric Titration for pKa Determination.

Spectroscopic and Chromatographic Characterization

Comprehensive characterization is crucial to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and aniline rings, as well as a characteristic signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.[2]

-

¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule.[2]

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound [2] (Experimental verification is required)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Furan-H3 | 6.3 - 6.5 | 105 - 110 |

| Furan-H4 | 6.4 - 6.6 | 111 - 115 |

| Furan-H5 | 7.3 - 7.5 | 141 - 145 |

| Aniline-H2,6 | 7.3 - 7.5 | 125 - 130 |

| Aniline-H3,5 | 6.6 - 6.8 | 114 - 118 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

| Furan-C2 | - | 150 - 155 |

| Aniline-C1 | - | 145 - 150 |

| Aniline-C4 | - | 120 - 125 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

-

C-N stretching (around 1250-1350 cm⁻¹)

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)

-

C-O-C stretching of the furan ring[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (159.19).[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring the progress of its synthesis. A typical reverse-phase HPLC method would be employed.

General HPLC Protocol:

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[2]

-

Stationary Phase: A C18 column is commonly used for aromatic compounds.

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm).[2]

-

Injection Volume: 10-20 µL.[2]

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).[2]

Synthesis of this compound

The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

This reaction involves the coupling of an aryl halide (e.g., 4-bromoaniline) with a furan boronic acid or its ester.[2]

Figure 4: Synthesis of this compound via Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

Alternatively, this method can be used to form the C-N bond directly by coupling an aryl halide (e.g., 2-bromofuran) with aniline.

Applications in Drug Development and Signaling Pathways

While specific biological data for this compound is limited, the presence of furan and aniline moieties in numerous biologically active compounds suggests its potential for therapeutic applications.[2] For instance, these motifs are found in various kinase inhibitors, hinting at the possibility that derivatives of this compound could modulate key cellular signaling pathways involved in diseases such as cancer.[2]

Figure 5: Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for their determination. While some properties are currently based on predictive models, this guide lays the groundwork for their experimental validation. Future research should focus on obtaining precise experimental data for boiling point, pKa, and solubility in a range of pharmaceutically relevant solvents. Furthermore, in-depth biological evaluation of this compound and its derivatives is warranted to explore their therapeutic potential and elucidate their mechanisms of action.

References

- BenchChem. (2025). Determining the Solubility Profile of this compound Hydrochloride: A Technical Guide.

- BenchChem. (2025). Spectroscopic comparison between this compound and its hydrochloride salt.

- The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry website.

- BenchChem. (2025). A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Professionals.

- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from The Royal Society of Chemistry website.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry website.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- BenchChem. (n.d.). This compound | 59147-02-3.

- PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline.

- PubChem. (n.d.). 4-(1-Benzofuran-2-yl)aniline.

- Smolecule. (n.d.). (E)-4-(2-(Furan-2-yl)vinyl)aniline.

- National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum.

- PubChemLite. (n.d.). This compound (C10H9NO).

- BenchChem. (2025). Commercial suppliers of this compound hydrochloride.

- AbacipharmTech. (n.d.). This compound.

- ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER....

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

- National Institutes of Health. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- ResearchGate. (n.d.). a: FTIR Spectra of Aniline.

- TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf.

Sources

4-(Furan-2-yl)aniline CAS number and IUPAC name

An In-Depth Technical Guide to 4-(Furan-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide offers a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its fundamental chemical and physical properties, provide detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling, and explore its significant applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing expert insights into the strategic use of this versatile scaffold in structure-activity relationship (SAR) studies and as a precursor to potent bioactive molecules.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring an aniline ring substituted with a furan moiety at the para position. This unique combination of an electron-rich furan ring and a synthetically versatile aniline group makes it a highly valuable scaffold in synthetic and medicinal chemistry.[1] The compound is typically handled as a free base or as a hydrochloride salt to improve its solubility and stability.[2]

The conversion of the free base to its hydrochloride salt significantly alters key physicochemical properties, which is a critical consideration for its application in drug development, particularly for formulation and bioavailability.[2] A comparative summary of these properties is presented below.

| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| CAS Number | 59147-02-3 | Not directly assigned; parent is 59147-02-3 | [3] |

| IUPAC Name | This compound | 4-(furan-2-yl)anilinium chloride | [3] |

| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO | [2][4] |

| Molecular Weight | 159.19 g/mol | 195.64 g/mol | [2][3] |

| Appearance | Solid | Solid | [2] |

| Melting Point | 55.5-57 °C | Not available | [2] |

| Boiling Point | 276.8 °C at 760 mmHg | Not applicable | [2] |

| Solubility | Soluble in organic solvents (DMSO, ethanol); sparingly soluble in water. | Predicted to have higher aqueous solubility than the free base. | [2] |

| pKa (Predicted) | ~4.0 - 5.0 (for the anilinium ion) | Not applicable | [2] |

Note: Some values are predicted based on the properties of similar chemical structures and require experimental verification.[2]

Synthesis and Mechanistic Insights

The construction of the biaryl linkage in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a preferred industrial and laboratory method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[5] This approach typically involves the reaction of a haloaniline with a furan boronic acid derivative.[5]

Rationale for Suzuki-Miyaura Coupling

The choice of the Suzuki-Miyaura coupling is underpinned by several key advantages for this specific transformation:

-

Robustness: The reaction is well-established and demonstrates high reliability for creating C(sp²)-C(sp²) bonds, which form the core of the target molecule.

-

Catalyst Efficiency: Modern palladium catalysts and ligand systems offer high turnover numbers, allowing for low catalyst loading, which is crucial for cost-effectiveness and minimizing metal contamination in the final product, a critical parameter for pharmaceutical applications.

-

Safety and Environment: Boronic acids are generally more stable and less toxic than other organometallic reagents (e.g., organotins in Stille coupling), presenting a more favorable environmental and safety profile.[5]

The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

-

Reactor Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, charge 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable solvent system such as a 4:1 mixture of Toluene and Water.[5]

-

Inerting: Sparge the reaction mixture with nitrogen or argon gas for at least 30 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.[5]

-

Catalyst Addition: To the inerted mixture, add sodium carbonate (2.0 eq) as the base, followed by the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromoaniline is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure this compound.[5]

-

Hydrochloride Salt Formation (Optional): Dissolve the purified free base in a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.[5]

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle

The efficiency of the synthesis relies on a well-understood catalytic cycle. Understanding this mechanism is crucial for troubleshooting issues like low conversion or by-product formation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Applications in Drug Discovery and Development

The this compound scaffold is a privileged pharmacophore in medicinal chemistry. The furan ring often serves as a bioisostere for a phenyl group, offering distinct electronic properties and metabolic profiles, while the aniline nitrogen provides a convenient point for synthetic diversification.[6][7]

Role as a Versatile Scaffold

Derivatives of this compound have been investigated for a wide spectrum of biological activities:

-

Anticancer Activity: Furan-containing compounds are known to exhibit significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[2][3] The aniline moiety is also a core component of many approved tyrosine kinase inhibitors.[2]

-

Antimicrobial Properties: Research has demonstrated that derivatives can exhibit potent antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3]

-

Anti-inflammatory Effects: The scaffold is used to develop inhibitors of key inflammatory targets. For example, derivatives have been designed as inhibitors of the ST2 receptor, which is implicated in conditions like graft-versus-host disease.[1]

Structure-Activity Relationship (SAR) Studies

The true power of this scaffold lies in its utility for systematic SAR studies. By modifying the aniline and furan moieties, chemists can fine-tune a lead compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

A typical SAR workflow begins with a lead compound containing the this compound core. Analogs are then synthesized with targeted modifications, followed by biological evaluation to determine the impact of these changes on activity.[1]

Caption: General workflow for a structure-activity relationship (SAR) study.[1]

Safety, Handling, and Disposal

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing mist, vapors, or spray. Do not ingest. Wash hands and any exposed skin thoroughly after handling.[8][10] Keep away from heat, sparks, and open flames.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from oxidizing agents and acids.[10]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] This compound may be toxic to aquatic life with long-lasting effects.[10]

Conclusion

This compound is a compound of significant strategic importance in drug discovery and development. Its straightforward synthesis via robust cross-coupling methodologies, combined with its versatile chemical nature, makes it an ideal starting point for the exploration of new chemical space. The insights provided in this guide—from detailed synthetic protocols to its application in SAR studies—underscore its value to medicinal chemists aiming to develop next-generation therapeutics. As research continues, the derivatization of this potent scaffold will undoubtedly lead to the discovery of novel drug candidates across multiple therapeutic areas.[1]

References

- Smolecule. (E)-4-(2-(Furan-2-yl)vinyl)aniline.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of this compound in Structure-Activity Relationship Studies.

- BenchChem. (2025). Commercial suppliers of this compound hydrochloride.

- BenchChem. This compound | 59147-02-3.

- BenchChem. (2025). Challenges in the scale-up synthesis of this compound hydrochloride.

- BenchChem. (2025). A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Professionals.

- Fisher Scientific. (2025). Safety Data Sheet - 4-Fluoroaniline.

- BLD Pharm. 59147-02-3|this compound.

- ChemicalBook. 4-(furan-2-ylmethoxy)aniline.

- AbacipharmTech. This compound.

- The Royal Society of Chemistry. Open Access proceedings Journal of Physics.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChemLite. This compound (C10H9NO).

- Sigma-Aldrich. (2018). Safety Data Sheet - Aniline.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- The Royal Society of Chemistry. Supporting information.

- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- BLD Pharm. 855948-13-9|2-(Furan-2-yl)aniline hydrochloride.

- Flinn Scientific. (2016). Aniline SDS (Safety Data Sheet).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 59147-02-3 | Benchchem [benchchem.com]

- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. geneseo.edu [geneseo.edu]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Furan-2-yl)aniline

Introduction: The Significance of 4-(Furan-2-yl)aniline in Modern Drug Discovery

For researchers, scientists, and professionals vested in the intricate process of drug development, the precise and unambiguous characterization of molecular scaffolds is a cornerstone of successful research. Among the myriad of heterocyclic compounds, this compound emerges as a structure of significant interest. This molecule elegantly marries the electron-rich furan ring with the versatile aniline moiety, creating a pharmacophore with considerable potential for engaging with a diverse array of biological targets. The furan component is a known constituent in numerous bioactive natural products and approved pharmaceuticals, while the aniline substructure serves as a crucial building block in the synthesis of a vast number of medicinal compounds, including kinase inhibitors for oncology.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of the furan and aniline rings in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in each analytical technique is paramount for its unambiguous identification.

Caption: Workflow for NMR data acquisition and processing.

Instrumentation: A 400 MHz NMR spectrometer. [1]Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the proton spectrum with a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1 second between scans.

-

Accumulate 16 scans for a good signal-to-noise ratio. [1] ¹³C NMR Acquisition:

-

Acquire the carbon spectrum with a spectral width of about 240 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate 1024 scans for adequate signal intensity. [1] Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

The resulting spectra are phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3450-3300 (two bands) | Symmetric and asymmetric stretching of the primary amine. |

| Aromatic C-H Stretch | 3150-3000 | Stretching vibrations of C-H bonds on the furan and aniline rings. |

| Aromatic C=C Stretch | ~1600, ~1500 | Stretching vibrations within the aromatic rings. |

| N-H Bend | ~1620 | Bending vibration of the primary amine. |

| C-N Stretch | ~1340-1250 | Stretching of the carbon-nitrogen bond. |

| Furan Ring Vibrations | ~1580, ~1480, ~1010 | Characteristic vibrations of the furan ring system. |

Data is predicted and should be confirmed experimentally. [1] Expert Insights: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The positions of the aromatic C=C stretching bands can provide clues about the substitution pattern of the benzene ring. The furan ring vibrations are also highly characteristic and aid in confirming its presence.

Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. [1]Sample Preparation (KBr Pellet Method):

-

A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is ground to a fine powder.

-

The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet is collected and subsequently subtracted from the sample spectrum. [1] Data Processing:

-

The resulting transmittance spectrum is converted to absorbance for easier interpretation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

| Ion | m/z (mass-to-charge ratio) | Notes |

| Molecular Ion [M]⁺ | 159 | Corresponds to the molecular weight of this compound. |

| Key Fragments | 130, 104, 77 | Result from the fragmentation of the furan and aniline rings. |

Data is predicted and should be confirmed experimentally. [1] Expert Insights: In electron ionization mass spectrometry, the molecular ion peak is often observed, which directly provides the molecular weight of the compound. The fragmentation pattern can be complex but often involves the loss of neutral fragments from the molecular ion, providing valuable clues about the molecule's structure. For this compound, fragmentation is expected to occur at the furan and aniline rings.

Experimental Protocol for Mass Spectrometry Data Acquisition

A common method for analyzing solid samples like this compound is through direct insertion probe electron ionization mass spectrometry (DIP-EI-MS) or by using gas chromatography-mass spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

Instrumentation: A mass spectrometer with an electron ionization source. Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.

-

Gas Chromatography (GC): The sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

Ionization:

-

Electron Ionization (EI) is a hard ionization technique that uses a beam of high-energy electrons (typically 70 eV) to ionize the sample molecules, often leading to fragmentation.

Analysis:

-

The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. While this guide has utilized high-quality predicted data as a primary reference due to the scarcity of a single, comprehensive experimental dataset in the public domain, the provided protocols and interpretive insights offer a robust framework for researchers. It is imperative that these predicted values are used as a guide and that experimental verification is conducted to ensure the highest level of scientific rigor in any research or development endeavor involving this promising molecular scaffold.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

solubility of 4-(Furan-2-yl)aniline in organic solvents

An In-Depth Technical Guide

Topic: Solubility of 4-(Furan-2-yl)aniline in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and materials science, this compound stands out as a valuable scaffold, integrating the aromatic amine essential to many pharmaceuticals with the furan heterocycle, a known bioisostere for phenyl rings that can enhance metabolic stability.[1] The journey from a promising molecule in silico to a viable candidate in a formulation, however, is paved with fundamental physicochemical challenges, the most critical of which is solubility. A comprehensive understanding of a compound's solubility profile is not merely academic; it is the bedrock of successful synthesis, purification, formulation, and bioavailability.

Physicochemical Profile and Structural Considerations

This compound is an aromatic compound featuring a furan ring linked to an aniline moiety. This unique combination of functional groups dictates its chemical behavior and, consequently, its solubility.

| Property | Value / Information | Source(s) |

| Molecular Formula | C₁₀H₉NO | [2][4] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 55.5-57 °C | [2] |

| Predicted XLogP3 | 2.0 | [4][5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [5][6] |

| Hydrogen Bond Acceptors | 2 (from furan oxygen and amine nitrogen) | [6] |

| Predicted Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water.[2] | [2] |

Key Structural Features Influencing Solubility:

-

Aniline Moiety: The primary amine group (-NH₂) can act as a hydrogen bond donor, interacting favorably with protic solvents and polar solvents with hydrogen bond acceptor sites.[7][8] However, the bulky, nonpolar benzene ring contributes to its hydrophobic character.

-

Furan Ring: The oxygen atom within the furan ring is a hydrogen bond acceptor. While furan itself is only slightly soluble in water, it is readily soluble in common organic solvents like ethanol, ether, and acetone.[9][10] The aromatic nature of the ring allows for π-π stacking interactions.

-

Overall Polarity: The combination of the polar amine and ether-like furan functionalities with the nonpolar aromatic rings gives this compound a moderately polar character. This structure suggests that its solubility will be highly dependent on the solvent's ability to overcome the crystal lattice energy of the solid solute through favorable solute-solvent interactions.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding relies on the intermolecular forces at play.[11] Dissolution is a thermodynamic process governed by the Gibbs free energy change, which depends on the enthalpy and entropy of mixing. A substance dissolves when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break solute-solute (crystal lattice energy) and solvent-solvent interactions.

For this compound, solubility will be highest in solvents that can effectively engage with both its polar (H-bonding) and nonpolar (aromatic) features.

Recommended Solvent Classes for Solubility Screening

To establish a comprehensive solubility profile, a diverse set of organic solvents should be screened. These can be categorized based on their polarity and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Key Properties | Expected Interaction with this compound |

| Polar Protic | Methanol, Ethanol, Isopropanol | High polarity, H-bond donors & acceptors | Favorable. Can hydrogen bond with both the amine (NH₂) and furan (O) groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Ethyl Acetate | High polarity, H-bond acceptors only | Good. Can accept hydrogen bonds from the amine group. Dipole-dipole interactions are significant. |

| Nonpolar Aprotic | Toluene, Hexane | Low polarity, primarily van der Waals forces | Poor to moderate. Toluene may show some solubility due to π-π stacking with aromatic rings. Hexane is expected to be a very poor solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately polar, weak H-bond acceptor | Moderate. Can solubilize moderately polar compounds.[1] |

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the shake-flask method is universally recognized as the gold standard for determining thermodynamic solubility.[3][12] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Core Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is quantified.

Required Materials & Equipment

-

This compound (pure, solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Constant temperature orbital shaker/incubator (e.g., set to 25°C)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[3] A starting point is 5-10 mg of solid.

-

Record the exact mass of the added solid.

-

Add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.[3]

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. A standard temperature for solubility studies is 25°C.

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a period sufficient to reach equilibrium. For most organic compounds, 24 to 48 hours is recommended.[3] This extended time ensures the dissolution rate equals the precipitation rate.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to sediment.[12]

-

To ensure complete removal of undissolved particles, a two-step process is ideal:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and pass it through a chemically-resistant syringe filter (e.g., PTFE). This step is critical to prevent microscopic particles from inflating the measured concentration.[3]

-

-

-

Quantification:

-

The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique.

-

Method A: UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent. Note that λ_max can shift depending on the solvent.[13]

-

Prepare a series of standard solutions of known concentrations in the same solvent.

-

Measure the absorbance of each standard to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated sample to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Method B: High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method (column, mobile phase, flow rate) that provides a sharp, well-resolved peak for this compound.

-

Generate a calibration curve by injecting standards of known concentrations and plotting peak area versus concentration.

-

Inject the filtered saturated sample (diluted if necessary) and determine its concentration from its peak area using the calibration curve. HPLC is often preferred for its higher specificity and sensitivity.[14]

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Conclusion

While specific, pre-existing solubility data for this compound in organic solvents is scarce, its molecular structure provides a strong basis for predicting its behavior. It is expected to exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding, and poorer solubility in nonpolar solvents. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol—the shake-flask method—to empower researchers to generate this critical data with high confidence. The systematic application of this methodology will yield a comprehensive solubility profile essential for advancing the research and development of any project involving this compound. Experimental verification of these physicochemical properties is not just recommended; it is a prerequisite for success.[2]

References

- A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Profess. (n.d.). Benchchem.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Furan Derivatives: Properties, Applications, and Synthesis. (2025). Technology Networks.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH).

- Determining the Solubility Profile of this compound Hydrochloride: A Technical Guide. (n.d.). Benchchem.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-ylmethoxy)aniline. (n.d.). Benchchem.

- Furan | Solubility of Things. (n.d.). Solubility of Things.

- Furan - Wikipedia. (n.d.). Wikipedia.

- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.

- abstract about aromatic amines. (2020). ResearchGate.

- Is the spectrophotometric method reliable for determine Aniline concentration? (2016). ResearchGate.

- Are amines soluble in organic solvents? (2018). Quora.

- This compound (C10H9NO). (n.d.). PubChemLite.

- 4-(1-Benzofuran-2-yl)aniline. (n.d.). PubChem.

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.

- 2-(Furan-2-yl)aniline. (n.d.). PubChem.

- F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. (2022). eScholarship.

- DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. (2015). Journal of Computational and Theoretical Nanoscience.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 5. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(1-Benzofuran-2-yl)aniline | C14H11NO | CID 720692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. physchemres.org [physchemres.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Furan - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Furan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(Furan-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document synthesizes available experimental data and theoretical insights to offer a detailed understanding of its physicochemical properties, preferred three-dimensional arrangements, and the analytical methodologies employed for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the this compound scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound moiety represents a privileged structural motif in the realm of bioactive molecules. It is comprised of an aniline ring connected to a furan ring at the 2-position of the furan and the 4-position of the aniline. This unique combination of an electron-rich furan ring and a versatile aniline core imparts favorable physicochemical and pharmacological properties. The furan ring can participate in various non-covalent interactions with biological targets, while the aniline functional group provides a convenient handle for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2] The scaffold's ability to mimic natural heterocyclic structures makes it a valuable building block in drug discovery.[2] A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design, as these factors dictate how the molecule interacts with its biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted based on the properties of structurally similar compounds due to a lack of extensive experimental data for this specific molecule.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 55.5-57 °C | [3] |

| Boiling Point | 276.8 °C at 760 mmHg | [3] |

| pKa (Predicted) | ~4.0 - 5.0 | [3] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water. | [3] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and efficient method.[3] This reaction typically involves the coupling of an aryl halide, such as 4-bromoaniline, with a furan boronic acid or its ester.[3]

General Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and aniline rings, as well as the amine protons.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include the N-H stretching of the primary amine, C-N stretching, aromatic C=C stretching, and vibrations associated with the furan ring.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A reverse-phase C18 column is typically suitable for this class of aromatic compounds.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4]

Molecular Structure and Conformation

The biological activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. The key determinant of its overall shape is the degree of rotation around the single bond connecting the furan and aniline rings.

The Furan-Aniline Dihedral Angle: A Key Conformational Parameter

The conformation of this compound can be described by the dihedral angle (τ) between the planes of the furan and aniline rings. This rotation is subject to a delicate balance of steric and electronic effects.

-

Steric Hindrance: The ortho-hydrogens on both the furan and aniline rings can lead to steric repulsion, which would disfavor a completely planar conformation where the dihedral angle is 0° or 180°.

-

Electronic Conjugation: Conversely, π-electron delocalization between the two aromatic rings is maximized in a planar arrangement, which would favor planarity.

Computational Insights into Conformational Preferences

Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules where experimental data is scarce. A potential energy surface (PES) scan, performed using methods like Density Functional Theory (DFT), can elucidate the energy profile as a function of the furan-aniline dihedral angle.

The following diagram illustrates the conceptual workflow for a computational conformational analysis.

Caption: A generalized workflow for the computational analysis of the conformational preferences of this compound.

Based on studies of similar bi-aryl systems, it is anticipated that the potential energy surface for the rotation around the furan-aniline bond would exhibit two minima corresponding to non-planar, syn- and anti-like conformations, and two rotational barriers. The higher energy barrier would correspond to the conformation where the ortho-hydrogens of both rings are in close proximity.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile platform for the development of novel molecules with a wide range of applications.

-

Drug Discovery: As previously mentioned, this scaffold is a key component in the design of inhibitors for various biological targets. For example, derivatives have been synthesized and evaluated as inhibitors of the Stimulation-2 (ST2) receptor, which is implicated in graft-versus-host disease.[6] The conformational flexibility of the furan-aniline linkage is a critical factor in the binding affinity and selectivity of these inhibitors.

-

Materials Science: The conjugated π-system of this compound suggests its potential for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of such materials are highly dependent on the molecular conformation and the degree of intermolecular π-stacking in the solid state.

Conclusion

This compound is a molecule of considerable scientific interest, bridging the fields of medicinal chemistry and materials science. While its synthesis and basic characterization are well-established, a detailed understanding of its three-dimensional structure and conformational dynamics is still an area of active investigation. This technical guide has synthesized the available information, highlighting that a non-planar conformation is likely the most stable arrangement due to a balance of steric and electronic effects. Further experimental studies, particularly single-crystal X-ray diffraction, and more focused computational analyses are needed to provide a definitive picture of its conformational landscape. Such knowledge will be invaluable for the future design of novel and more effective molecules based on this versatile scaffold.

References

-

El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 5981. [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). PubChemLite. [Link]

-

Q-Chem. (n.d.). 10.4 Potential Energy Scans. Q-Chem Manual. [Link]

-

PubChem. (n.d.). 4-(1-Benzofuran-2-yl)aniline. National Center for Biotechnology Information. [Link]

-

PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. International Union of Crystallography. [Link]

-

European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. [Link]

-

PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline. National Center for Biotechnology Information. [Link]

-

De Gruyter. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. De Gruyter. [Link]

-

ResearchGate. (2012). Electrochemical Study on 4-(azulen-1-yl)-2,6-bis(2-furyl). ResearchGate. [Link]

-

YouTube. (2020, August 24). Setting up PES scans in Gaussian: Internal Rotation of Methyl in Ethane, Part 1. [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

electronic properties of 4-(Furan-2-yl)aniline

An In-Depth Technical Guide to the Electronic Properties of 4-(Furan-2-yl)aniline

Abstract

This technical guide provides a comprehensive examination of the core , a π-conjugated molecule of significant interest in materials science and medicinal chemistry. As a molecule featuring an electron-donating aniline moiety and an electron-rich furan ring, its unique electronic structure gives rise to notable photophysical and electrochemical characteristics. This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings and practical methodologies for characterizing these properties. We will explore its synthesis, spectroscopic behavior, electrochemical response, and the computational models that rationalize its observed characteristics, providing a holistic view of its potential as a functional building block in advanced applications.

Introduction: The Structural and Electronic Landscape

This compound is an aromatic compound distinguished by the direct conjugation between an aniline ring and a furan ring. The aniline group, with its nitrogen lone pair, acts as a potent electron-donating group (EDG), while the furan ring serves as an electron-rich π-bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a fundamental process that governs its utility in optoelectronic devices and as a pharmacophore.[1][2] The π-conjugated system is a key area of interest for developing materials such as conducting polymers and components for organic light-emitting diodes (OLEDs).[2][3] Understanding the electronic properties is therefore paramount to harnessing its full potential.

The synthesis of high-purity this compound is a critical prerequisite for the accurate characterization of its intrinsic properties. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and commonly employed method for its preparation, typically involving the palladium-catalyzed reaction of a haloaniline with a furanboronic acid derivative.[4][5]

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Photophysical Properties

The interaction of this compound with light reveals crucial information about its electronic structure, particularly the energy levels of its molecular orbitals.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated system.[6] The participation of the nitrogen lone pair in this conjugation lowers the energy required for these transitions compared to unsubstituted aromatic systems.[6] Protonation of the amino group to form the hydrochloride salt removes this lone pair from the conjugated system, leading to a noticeable hypsochromic (blue) shift in the absorption spectrum.[6] This sensitivity to pH is a key characteristic.

| Compound | λ_max (nm) (in Ethanol) | Transition Type | Rationale for Spectral Features |

| This compound | ~235, ~285 | π → π | The nitrogen lone pair extends the π-conjugation, lowering the transition energy.[6] |

| This compound HCl | ~255 | π → π | Protonation of the nitrogen localizes its lone pair, removing it from conjugation and causing a blue shift.[6] |

Solvatochromism: Probing the Excited State

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a powerful tool for studying the electronic distribution in the ground and excited states. For donor-acceptor type molecules, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. While specific solvatochromic data for this compound is not extensively published, studies on similar aniline derivatives show significant solvent-dependent Stokes shifts, indicating a substantial change in the dipole moment upon excitation.[7][8]

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the absorption and emission spectra of this compound in solvents of varying polarity.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity volatile solvent like dichloromethane.

-

Prepare a series of dilute solutions (e.g., 1-10 µM) in various solvents (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol) by transferring a small aliquot of the stock solution and diluting. The final absorbance should ideally be below 0.1 for fluorescence measurements to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Scan the emission spectrum over a longer wavelength range (e.g., from λ_max + 10 nm to 600 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift for each solvent: Stokes Shift (cm⁻¹) = (1/λ_max - 1/λ_em) * 10⁷.

-

Plot λ_max and λ_em against a solvent polarity scale (e.g., Reichardt's E_T(30)) to visualize the solvatochromic effect.

-

Electrochemical Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and assessing the material's stability to oxidation and reduction.

Cyclic Voltammetry (CV)

The aniline moiety in this compound is readily oxidized. The CV measurement will typically show an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the molecule's Highest Occupied Molecular Orbital (HOMO).[9] The onset potential of this oxidation wave can be used to estimate the HOMO energy level, a critical parameter for designing materials for organic electronics, particularly as a hole-transport layer in OLEDs.[10] Furthermore, the amine group allows the molecule to undergo electropolymerization, forming a conducting polymer film on the electrode surface, which exhibits its own distinct electrochemical properties.[2]

Caption: Diagram of a standard three-electrode cyclic voltammetry setup.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation potential of this compound.

Methodology:

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in deionized water and ethanol, and dry thoroughly.

-

-

Solution Preparation:

-

Prepare a solution of the sample (~1 mM) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

-

Measurement:

-

Assemble the three-electrode cell (working, reference, counter) and maintain an inert atmosphere over the solution.

-

Record a CV of the solvent and electrolyte alone to establish the potential window.

-

Record the CV of the sample solution, sweeping the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back.

-

Perform a ferrocene/ferrocenium (Fc/Fc⁺) measurement under identical conditions as an internal standard for potential referencing.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_onset_ox) from the voltammogram.

-

Estimate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 5.1].

-

Theoretical and Computational Analysis

Density Functional Theory (DFT) provides profound insights into the electronic structure, complementing experimental findings.[11][12]

Frontier Molecular Orbitals (HOMO & LUMO)